sEH Inhibitory Potency: Quantified Ranking Within the US11123311 Patent Series
CAS 79174‑50‑8 inhibits recombinant human sEH with a Ki of 1.40 nM, as measured by FRET‑based displacement assay using ACPU substrate in a baculovirus‑expressed human sEH system [1]. Within the same patent series (US11123311), Compound 6 (BDBM408985) achieves a Ki of 0.55 nM, while Compound 37 (BDBM409017) exhibits a weaker Ki of 3.80 nM under identical or highly similar assay formats [2][3]. The compound thus occupies a defined intermediate potency band—approximately 2.5‑fold less potent than the most potent intra‑series comparator (Compound 6) and 2.7‑fold more potent than Compound 37. This granularity permits informed selection when a specific potency window is required for target‑engagement studies [1][2][3].
| Evidence Dimension | sEH inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (recombinant human sEH, FRET displacement assay) |
| Comparator Or Baseline | Compound 6 (US11123311): Ki = 0.55 nM; Compound 37 (US11123311): Ki = 3.80 nM |
| Quantified Difference | 2.5‑fold less potent than Compound 6; 2.7‑fold more potent than Compound 37 |
| Conditions | Recombinant human sEH expressed in baculovirus system; ACPU substrate; 1 h incubation; FRET detection |
Why This Matters
Knowing the precise relative potency within the patented series enables researchers to select a compound with verified intermediate activity, avoiding both over‑inhibition artifacts and insufficient target engagement.
- [1] BindingDB BDBM408978 (Compound 1, US11123311). Ki = 1.40 nM. Assay: recombinant human sEH, baculovirus expression, ACPU reduction, FRET, 1 h incubation. View Source
- [2] BindingDB BDBM408985 (Compound 6, US11123311). Ki = 0.55 nM. Same assay. View Source
- [3] BindingDB BDBM409017 (Compound 37, US11123311). Ki = 3.80 nM. Same assay. View Source
